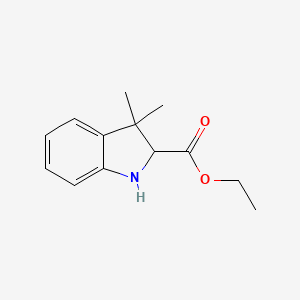
Ethyl 3,3-dimethylindoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,3-dimethylindoline-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by its indoline core, which is a hydrogenated form of indole, and the presence of an ethyl ester group at the 2-carboxylate position. The compound’s unique structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,3-dimethylindoline-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 3,3-dimethyl-2-butanone and phenylhydrazine, followed by esterification with ethanol and a suitable acid catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反応の分析
Types of Reactions: Ethyl 3,3-dimethylindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylates.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed.
Major Products:
Oxidation: Indole-2-carboxylates.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indoline derivatives.
科学的研究の応用
Ethyl 3,3-dimethylindoline-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a precursor for drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 3,3-dimethylindoline-2-carboxylate involves its interaction with various molecular targets. The indoline core can engage in hydrogen bonding and π-π interactions with enzymes and receptors, modulating their activity. The compound’s ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways .
類似化合物との比較
- Ethyl indole-2-carboxylate
- Methyl 3,3-dimethylindoline-2-carboxylate
- Ethyl 1,3-dimethylindoline-2-carboxylate
Comparison: this compound is unique due to the presence of two methyl groups at the 3-position, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interaction with biological targets, distinguishing it from other indoline derivatives .
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
ethyl 3,3-dimethyl-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-12(15)11-13(2,3)9-7-5-6-8-10(9)14-11/h5-8,11,14H,4H2,1-3H3 |
InChIキー |
JDADUXGTSISTBG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(C2=CC=CC=C2N1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















